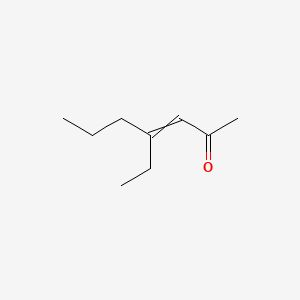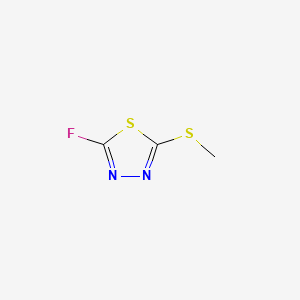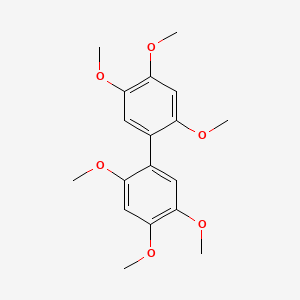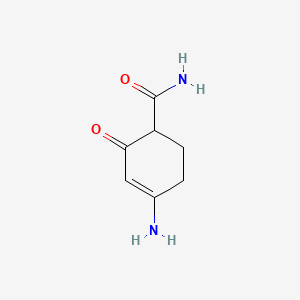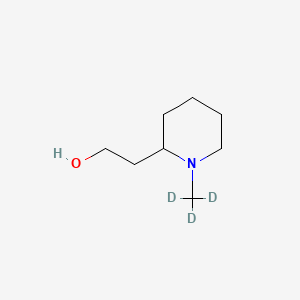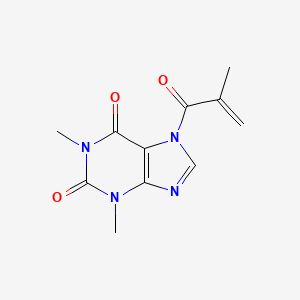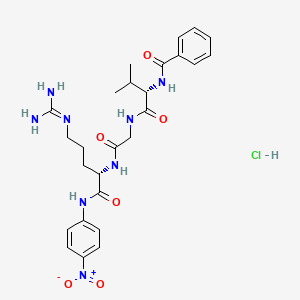
N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is a synthetic compound widely used as a protease substrate in biochemical research. Its empirical formula is C26H34N8O6 · HCl, and it has a molecular weight of 591.06 . This compound is particularly valuable in the study of proteolytic enzymes due to its chromogenic properties, which allow for easy detection and quantification of enzymatic activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride typically involves the stepwise coupling of amino acids and the subsequent introduction of the benzoyl and p-nitroanilide groups. The process begins with the protection of the amino groups, followed by the coupling of valine, glycine, and arginine residues.
Industrial Production Methods
Industrial production of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is typically produced in a powdered form and stored at low temperatures to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions result in the cleavage of the peptide bond between the arginine and p-nitroanilide moieties, releasing p-nitroaniline, which can be detected colorimetrically .
Common Reagents and Conditions
The hydrolysis reactions typically occur in aqueous buffer solutions at physiological pH and temperature. Common reagents include various proteolytic enzymes such as trypsin and thrombin. The reactions are monitored using spectrophotometric methods to detect the release of p-nitroaniline .
Major Products Formed
The major product formed from the hydrolysis of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is p-nitroaniline, which is a chromogenic compound that can be easily quantified using spectrophotometry .
Wissenschaftliche Forschungsanwendungen
N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is extensively used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is as a substrate for the detection and quantification of proteolytic enzyme activity. This compound is used in various assays to study enzymes such as trypsin, thrombin, and other serine proteases .
In addition to its use in enzyme assays, N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is also employed in the study of enzyme kinetics and inhibitor screening. Its chromogenic properties make it an ideal substrate for high-throughput screening of potential enzyme inhibitors, which is valuable in drug discovery and development .
Wirkmechanismus
The mechanism of action of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride involves its hydrolysis by proteolytic enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the peptide bond between the arginine and p-nitroanilide moieties. This reaction releases p-nitroaniline, which can be detected colorimetrically. The rate of p-nitroaniline release is directly proportional to the enzyme activity, allowing for the quantification of proteolytic activity .
Vergleich Mit ähnlichen Verbindungen
N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is similar to other chromogenic protease substrates such as N-Benzoyl-Phe-Val-Arg p-nitroanilide hydrochloride and Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride. These compounds share similar structures and are used for similar applications in enzyme assays .
Similar Compounds
N-Benzoyl-Phe-Val-Arg p-nitroanilide hydrochloride: Used as a substrate for thrombin and trypsin-like enzymes.
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride: Commonly used in trypsin and chymotrypsin activity assays.
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride: Utilized in colorimetric analysis of proteolytic activity.
N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is unique due to its specific amino acid sequence, which makes it a preferred substrate for certain proteolytic enzymes. Its chromogenic properties and ease of detection further enhance its utility in biochemical research .
Eigenschaften
Molekularformel |
C26H35ClN8O6 |
|---|---|
Molekulargewicht |
591.1 g/mol |
IUPAC-Name |
N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C26H34N8O6.ClH/c1-16(2)22(33-23(36)17-7-4-3-5-8-17)25(38)30-15-21(35)32-20(9-6-14-29-26(27)28)24(37)31-18-10-12-19(13-11-18)34(39)40;/h3-5,7-8,10-13,16,20,22H,6,9,14-15H2,1-2H3,(H,30,38)(H,31,37)(H,32,35)(H,33,36)(H4,27,28,29);1H/t20-,22-;/m0./s1 |
InChI-Schlüssel |
MLHRHUKHWCVSAU-DTRWSJPISA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.Cl |
Kanonische SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



